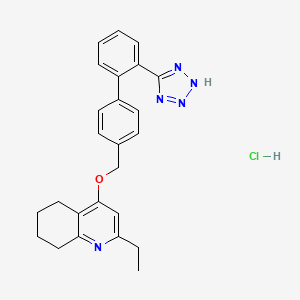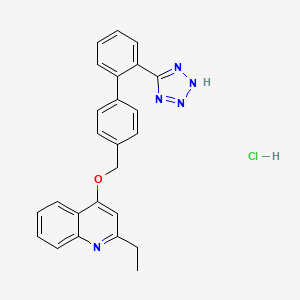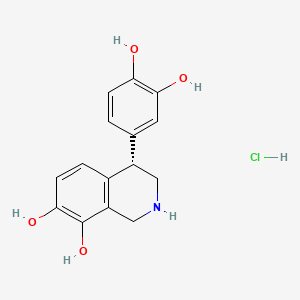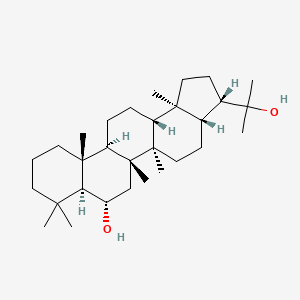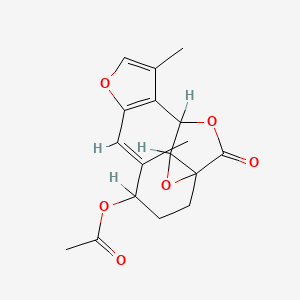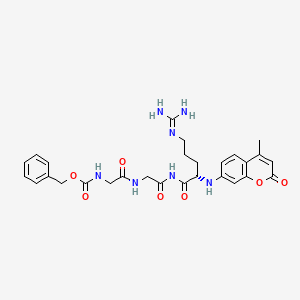
Timolol hemihydrate
Übersicht
Beschreibung
Timolol Hemihydrate is a non-selective beta-adrenergic blocker . It is primarily used to reduce intraocular pressure with open-angle glaucoma and ocular hypertension . It is available as a generic medication . It is also used in the form of eye drops to treat increased pressure inside the eye such as in ocular hypertension and glaucoma .
Synthesis Analysis
The synthesis of Timolol Hemihydrate involves a process that eliminates the maleate buffer and simplifies the purification step for the R-enantiomer . The ocular pharmacology of Timolol Hemihydrate is expected to be similar to that of Timolol Maleate .
Molecular Structure Analysis
The molecular formula of Timolol Hemihydrate is C13H24N4O3S.1/2H3O . The molecular weight is 325.43 . The IUPAC name is (S)-1-(tert-Butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol .
Chemical Reactions Analysis
There is limited information available on the chemical reactions of Timolol Hemihydrate .
Wissenschaftliche Forschungsanwendungen
1. Treatment of Glaucoma and Ocular Hypertension
Timolol hemihydrate, a beta-adrenergic blocker, is primarily used in the treatment of glaucoma and ocular hypertension. Research indicates that timolol hemihydrate is effective in reducing intraocular pressure, similar to its counterpart timolol maleate. Studies have shown that both the 0.25% and 0.5% concentrations of timolol hemihydrate effectively reduce intraocular pressure in patients with ocular hypertension and chronic open-angle glaucoma, showcasing its therapeutic efficacy in these conditions (Stewart et al., 1996).
2. Comparison with Timolol Maleate
Multiple studies have compared timolol hemihydrate with timolol maleate, focusing on their efficacy and safety. Findings suggest that there are no significant differences in the ocular hypotensive efficacy and safety profiles between the two formulations. This is evident from similar intraocular pressures observed in patients treated with both forms of timolol (Dubiner et al., 1996).
3. Ocular Surface Irritation Comparison
A study focused on the ocular surface irritation caused by timolol hemihydrate compared to timolol maleate. It was found that timolol maleate might have a more irritant effect on the corneal and nasal conjunctival epithelium than timolol hemihydrate. This suggests that timolol hemihydrate might be a preferable option for patients who experience irritation with timolol maleate (Stewart et al., 2000).
4. Drug Delivery Systems
Research into drug delivery systems has explored the use of timolol hemihydrate in soft contact lenses for sustained delivery of the drug. This approach aims to prolong the presence of timolol in the precorneal area, which could be beneficial for conditions requiring continuous medication application (Alvarez‐Lorenzo et al., 2002).
5. Activation of Enzyme Activities
A study on human carbonic anhydrase I and II revealed that timolol hemihydrate can activate the enzyme activities of these isoforms. This discovery suggests potential additional pharmacological effects of timolol hemihydrate beyond its established use in ocular hypertension and glaucoma treatment (Sugimoto et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Timolol Hemihydrate is primarily used to reduce intraocular pressure with open-angle glaucoma and ocular hypertension . The dosage and usage of this medicine should be as directed by a doctor . The future directions of Timolol Hemihydrate will likely continue to focus on its use in treating ocular conditions .
Eigenschaften
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N4O3S.H2O/c2*1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h2*10,14,18H,4-9H2,1-3H3;1H2/t2*10-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNMYSKRDRHAT-RCWTXCDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N8O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238611 | |
| Record name | Timolol hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Timolol hemihydrate | |
CAS RN |
91524-16-2 | |
| Record name | Timolol hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol Hemihydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817W3C6175 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




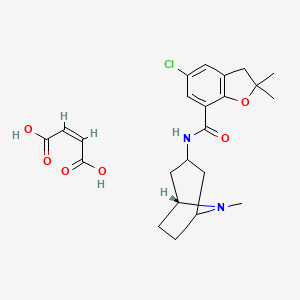


![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
